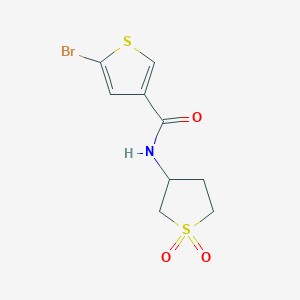
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics.
作用机制
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is not fully understood. However, research has suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle (Gao et al., 2019). The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes (Zhang et al., 2019).
Biochemical and Physiological Effects
Research has shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Gao et al., 2019). The compound has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21 and p27 (Gao et al., 2019). In terms of its antibacterial activity, this compound has been shown to disrupt bacterial cell membranes by increasing membrane permeability and causing the leakage of intracellular contents (Zhang et al., 2019).
实验室实验的优点和局限性
One advantage of using 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide in lab experiments is its potential as a new lead compound for the development of anticancer and antibacterial drugs. However, one limitation is that the compound has not yet been tested in vivo, and its toxicity and pharmacokinetic properties are not well understood (Gao et al., 2019; Zhang et al., 2019).
未来方向
There are several future directions for research involving 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide. One direction is to investigate the compound's potential as a new lead compound for the development of anticancer and antibacterial drugs. Another direction is to study the compound's toxicity and pharmacokinetic properties in vivo. Additionally, research could focus on the development of new synthetic routes for this compound and the optimization of its synthesis method (Gao et al., 2019; Zhang et al., 2019).
Conclusion
In conclusion, this compound is a compound with potential applications in the fields of pharmaceuticals, materials science, and electronics. Its synthesis method involves a multistep process, and research has demonstrated its anticancer and antibacterial properties. Future research directions include investigating the compound's potential as a new lead compound for drug development, studying its toxicity and pharmacokinetic properties in vivo, and optimizing its synthesis method.
合成方法
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide involves a multistep process that starts with the reaction of 3-thiophenecarboxylic acid with oxalyl chloride to form 3-thiophenecarbonyl chloride. The resulting compound is then reacted with 1,3-dithiol-2-one to produce 3-thiophenecarbonylthioacetic acid. The final step involves the reaction of 5-bromo-2-aminobenzamide with 3-thiophenecarbonylthioacetic acid to yield this compound (Gao et al., 2019).
科学研究应用
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to have potential applications in the field of pharmaceuticals. Research has demonstrated that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro (Gao et al., 2019). Additionally, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).
属性
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S2/c10-8-3-6(4-15-8)9(12)11-7-1-2-16(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMKLVBGORFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)





![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)



